Cas no 1806801-88-6 (3-Amino-4-bromo-2-(difluoromethyl)-5-methoxypyridine)

3-Amino-4-bromo-2-(difluoromethyl)-5-methoxypyridine structure
1806801-88-6 structure
商品名:3-Amino-4-bromo-2-(difluoromethyl)-5-methoxypyridine
CAS番号:1806801-88-6
MF:C7H7BrF2N2O
メガワット:253.044087648392
CID:4851467

3-Amino-4-bromo-2-(difluoromethyl)-5-methoxypyridine 化学的及び物理的性質

名前と識別子

    • 3-Amino-4-bromo-2-(difluoromethyl)-5-methoxypyridine
    • インチ: 1S/C7H7BrF2N2O/c1-13-3-2-12-6(7(9)10)5(11)4(3)8/h2,7H,11H2,1H3
    • InChIKey: FTMKLDTUIHEYNS-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=CN=C(C(F)F)C=1N)OC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 173
  • トポロジー分子極性表面積: 48.1
  • 疎水性パラメータ計算基準値(XlogP): 1.5

3-Amino-4-bromo-2-(difluoromethyl)-5-methoxypyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029071990-1g
3-Amino-4-bromo-2-(difluoromethyl)-5-methoxypyridine
1806801-88-6 97%
1g
$1,534.70 2022-03-31

3-Amino-4-bromo-2-(difluoromethyl)-5-methoxypyridine 関連文献

3-Amino-4-bromo-2-(difluoromethyl)-5-methoxypyridineに関する追加情報

Introduction to 3-Amino-4-bromo-2-(difluoromethyl)-5-methoxypyridine (CAS No. 1806801-88-6)

3-Amino-4-bromo-2-(difluoromethyl)-5-methoxypyridine (CAS No. 1806801-88-6) is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its pyridine core structure modified with an amino group, a bromine substituent, a difluoromethyl group, and a methoxy group, exhibits a unique set of chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structural configuration of 3-Amino-4-bromo-2-(difluoromethyl)-5-methoxypyridine positions it as a versatile building block for drug discovery programs. The presence of multiple reactive sites—such as the amino group for nucleophilic substitution reactions, the bromine atom for cross-coupling reactions, and the electron-withdrawing difluoromethyl group—facilitates its incorporation into complex molecular architectures. These features are particularly advantageous in the development of small-molecule inhibitors targeting critical biological pathways.

In recent years, the demand for novel heterocyclic compounds with enhanced pharmacological profiles has driven extensive research into derivatives of pyridine. Among these, 3-Amino-4-bromo-2-(difluoromethyl)-5-methoxypyridine has emerged as a compound of interest due to its potential applications in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The methoxy group at the 5-position contributes to metabolic stability, while the difluoromethyl substitution improves lipophilicity and binding affinity to biological targets.

One of the most compelling aspects of 3-Amino-4-bromo-2-(difluoromethyl)-5-methoxypyridine is its utility in transition-metal-catalyzed cross-coupling reactions. The bromo substituent serves as an excellent handle for palladium-mediated couplings, enabling the construction of biaryl structures or the introduction of aryl halides at specific positions within the molecule. Such transformations are pivotal in generating complex scaffolds that mimic natural products or exhibit novel mechanisms of action.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug design due to their ability to modulate pharmacokinetic properties and improve target engagement. The incorporation of a difluoromethyl group in 3-Amino-4-bromo-2-(difluoromethyl)-5-methoxypyridine aligns with this trend, as fluorine atoms can enhance metabolic stability and binding interactions with enzymes or receptors. This feature has been leveraged in several high-throughput screening campaigns to identify lead compounds with improved efficacy.

Recent studies have highlighted the role of 3-Amino-4-bromo-2-(difluoromethyl)-5-methoxypyridine in developing inhibitors targeting protein-protein interactions (PPIs). Pyridine derivatives are well-documented for their ability to disrupt PPIs by occupying hydrophobic pockets or competing with natural ligands. The structural motifs present in this compound make it a promising candidate for designing molecules that can modulate pathways involving dysregulated PPIs, such as those implicated in cancer and neurodegenerative diseases.

The synthesis of 3-Amino-4-bromo-2-(difluoromethyl)-5-methoxypyridine typically involves multi-step organic transformations starting from commercially available precursors. Key synthetic steps include halogenation at the 4-position, introduction of the amino group via reductive amination or nucleophilic substitution, and protection-deprotection strategies to control reactivity. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.

In conclusion, 3-Amino-4-bromo-2-(difluoromethyl)-5-methoxypyridine (CAS No. 1806801-88-6) represents a significant advancement in medicinal chemistry due to its structural versatility and functional diversity. Its role as a key intermediate in drug development underscores its importance in addressing unmet medical needs across multiple therapeutic areas. As research continues to uncover new applications for this compound, its value is expected to grow further, driving innovation in small-molecule drug design.

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